molecular formula C6H9N3 B3153117 N2-Methylpyridine-2,6-diamine CAS No. 75135-46-5

N2-Methylpyridine-2,6-diamine

Cat. No.: B3153117
CAS No.: 75135-46-5
M. Wt: 123.16 g/mol
InChI Key: GEBXBSQVHUADFD-UHFFFAOYSA-N
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Description

N2-Methylpyridine-2,6-diamine is an organic compound with the molecular formula C6H9N3 It is a derivative of pyridine, characterized by the presence of two amino groups at the 2 and 6 positions and a methyl group at the N2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

N2-Methylpyridine-2,6-diamine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 2,6-dichloropyridine with methylamine. The reaction typically requires a catalyst such as copper(I) iodide and is carried out under an inert atmosphere to prevent oxidation .

Another method involves the alkylation of pyridine with methanol in the presence of a catalyst, such as Ni-Co ferrite, in a down-flow vapor-phase reactor . This method produces a mixture of methylated pyridines, including this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N2-Methylpyridine-2,6-diamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitro compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro derivatives of pyridine.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted pyridines depending on the reagents used.

Scientific Research Applications

N2-Methylpyridine-2,6-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N2-Methylpyridine-2,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    N2-Methylpyridine-2,3-diamine: Similar structure but with amino groups at the 2 and 3 positions.

    2,6-Diaminopyridine: Lacks the methyl group at the N2 position.

    2,6-Dichloropyridine: Contains chlorine atoms instead of amino groups.

Uniqueness

N2-Methylpyridine-2,6-diamine is unique due to the presence of both amino groups and a methyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

6-N-methylpyridine-2,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-8-6-4-2-3-5(7)9-6/h2-4H,1H3,(H3,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBXBSQVHUADFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC(=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717367
Record name N~2~-Methylpyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75135-46-5
Record name N~2~-Methylpyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,6-diaminopyridine (10 g, 91.63 mmol) in dry THF (100 mL) was added K2CO3 (18.8 g, 136.23 mmol) and CH3I (13 g, 91.63 mmol) and the reaction mixture was stirred at room temperature for 16 h. Water was added (10 mL) and the mixture was extracted with EtOAc (100 mL). The EtOAc layer was dried and was concentrated under reduced pressure. The residue was further purified by column chromatography (SiO2, 60-120, chloroform) to give 2-methylamino-6-aminopyridine (1.1 g, 10%) as a brown solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
18.8 g
Type
reactant
Reaction Step One
Name
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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